molecular formula C19H21N3O3 B2699059 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1008201-55-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2699059
CAS No.: 1008201-55-5
M. Wt: 339.395
InChI Key: LIPHXJCMPMGZOL-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule characterized by a tetrahydroquinoxaline core substituted with 6,7-dimethyl groups and an acetamide-linked 2-methoxyphenyl moiety. This compound shares structural similarities with derivatives investigated for biological activities such as enzyme inhibition (e.g., MMPs) and antiproliferative effects . Its molecular formula is C19H21N3O3 (molecular weight: 339.39), with hydrogen bond donors (3) and acceptors (4), and a calculated XLogP of ~2.3, indicating moderate lipophilicity . Below, we systematically compare this compound with structurally analogous derivatives to highlight substituent-driven variations in physicochemical and biological properties.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11-8-14-15(9-12(11)2)22-19(24)16(20-14)10-18(23)21-13-6-4-5-7-17(13)25-3/h4-9,16,20H,10H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHXJCMPMGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of tetrahydroquinoxalines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a tetrahydroquinoxaline core substituted with a methoxyphenyl group and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to This compound may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that tetrahydroquinoxalines can act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways .
  • Antioxidant Properties : The methoxyphenyl group is known for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
  • Neuroprotective Effects : Some studies suggest that tetrahydroquinoxaline derivatives can protect neuronal cells from apoptosis induced by various stressors, potentially making them candidates for neurodegenerative disease therapies .

Antimicrobial Activity

In vitro studies have shown that certain tetrahydroquinoxaline derivatives exhibit antimicrobial properties against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Although specific data for This compound is limited, structural analogs indicate potential efficacy against similar pathogens .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of compounds within this chemical class. For instance:

  • Inhibition of Pro-inflammatory Cytokines : Tetrahydroquinoxaline derivatives have been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a related tetrahydroquinoxaline derivative in a rodent model of ischemic stroke. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological outcomes compared to control groups .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of tetrahydroquinoxaline derivatives were screened against various bacterial strains. The results indicated that modifications to the methoxy group enhanced antibacterial activity against Gram-positive bacteria .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various pathogens:

  • Microbial Targets: The compound has been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising antibacterial activity.
  • Minimum Inhibitory Concentration (MIC): Some related compounds have reported MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cell Lines Tested: Studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have shown that derivatives of similar structures can inhibit cell proliferation effectively.
  • IC50 Values: Among the screened derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong antiproliferative activity .

Enzyme Inhibition

The compound may also serve as an inhibitor for certain enzymes involved in disease pathways:

  • Enzyme Targets: Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's.
  • Mechanism of Action: The structural features of the compound enable it to interact with the active sites of target enzymes, potentially leading to therapeutic benefits in managing neurodegenerative conditions.

Several studies have documented the efficacy and potential applications of this compound:

  • Antimicrobial Studies: A study published in RSC Advances demonstrated that synthesized quinoxaline derivatives showed significant antimicrobial activity against various strains including Gram-positive and Gram-negative bacteria .
  • Anticancer Research: Another investigation focused on methyl derivatives of quinoxaline compounds indicated strong cytotoxic effects against breast cancer cell lines with promising IC50 values .
  • Enzyme Inhibition Mechanisms: Research into enzyme inhibition has shown that similar quinoxaline compounds can effectively inhibit key enzymes involved in metabolic disorders .

Comparison with Similar Compounds

Structural and Substituent Comparison

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Substituents (Tetrahydroquinoxaline Core) Acetamide-Linked Aromatic Group Molecular Weight Key References
Target Compound : 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide C19H21N3O3 6,7-dimethyl 2-methoxyphenyl 339.39
N-(4-Methylphenyl) analog (CAS 342615-22-9) C19H21N3O2 6,7-dimethyl 4-methylphenyl 323.40
N-(4-Methoxyphenyl) analog (CID 4248894) C19H21N3O3 6,7-dimethyl 4-methoxyphenyl 339.39
N-(3-Chloro-4-methylphenyl) analog (CAS 1025396-23-9) C19H20ClN3O2 6,7-dimethyl 3-chloro-4-methylphenyl 357.83
N-(2-Nitrophenyl) analog C18H18N4O4 6,7-dimethyl* 2-nitrophenyl 366.37
N-(2-Propoxyphenyl) analog (CAS 5807-77-2) C21H25N3O3 6,7-dimethyl 2-propoxyphenyl 367.44

Notes:

  • Substituents on the acetamide-linked aromatic group significantly alter electronic and steric properties. For example: Electron-donating groups (e.g., 2-methoxy, 4-methyl) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 2-nitro, 3-chloro) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound logP (XLogP) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound 2.3 3 4 Moderate (Polar aprotic solvents)
N-(4-Methylphenyl) analog 2.8 2 3 Low (Lipophilic)
N-(4-Methoxyphenyl) analog 1.9 3 4 High
N-(3-Chloro-4-methylphenyl) analog 3.1 2 3 Low
N-(2-Nitrophenyl) analog 1.5 3 6 Moderate

Key Observations :

  • The 2-methoxyphenyl group in the target compound balances lipophilicity (logP ~2.3) and solubility, whereas chloro (logP ~3.1) and nitro (logP ~1.5) substituents push compounds toward extremes .
  • 4-Methoxyphenyl substitution (CID 4248894) improves solubility due to enhanced polarity but may reduce membrane permeability .

Q & A

Q. What are the critical structural features of this compound that influence its biological activity?

The compound’s activity is modulated by its tetrahydroquinoxaline core, 6,7-dimethyl substituents (enhancing lipophilicity and metabolic stability), and the 2-methoxyphenylacetamide moiety (imparting hydrogen-bonding potential). The 3-oxo group on the quinoxaline ring may act as a hydrogen-bond acceptor, critical for target binding . Comparative studies on analogs (e.g., 4-fluorophenoxy or 4-chlorophenoxy derivatives) show that methoxy groups improve solubility but may reduce membrane permeability .

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves:

  • Step 1 : Condensation of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide intermediate.
  • Step 2 : Coupling with 2-methoxyaniline via nucleophilic acyl substitution. Key parameters include temperature control (40–60°C) to avoid side reactions and TLC monitoring (silica gel, ethyl acetate/hexane 3:7) for intermediate purity .

Q. How is the compound characterized post-synthesis?

  • NMR : ¹H and ¹³C NMR verify regioselectivity and substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 168–170 ppm for carbonyl carbons).
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 367).
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions critical for crystal packing) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions to prevent hydrolysis.
  • Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl substitution steps.
  • Purification : Gradient flash chromatography (CH₂Cl₂/MeOH 95:5 to 90:10) isolates the product from dimeric byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement.
  • Structural-Activity Analysis : Compare analogs (e.g., replacing 2-methoxyphenyl with 3-chlorophenyl) to isolate substituent effects. A table from illustrates substituent-driven activity shifts:
Substituent (R)Activity (IC₅₀, μM)Target
4-Fluorophenoxy0.45Kinase X
2-Methoxyphenyl1.20Kinase X
4-Chlorophenyl0.75Kinase Y
  • Metabolic Stability : In vitro microsomal assays (human/rat liver microsomes) assess oxidative degradation pathways .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP pockets, with scoring functions prioritizing H-bond interactions with the 3-oxo group.
  • MD Simulations : 100-ns simulations (AMBER) evaluate conformational stability in aqueous and membrane environments.
  • QSAR Models : Regression analysis links logP values (<3.5) to improved blood-brain barrier penetration .

Q. What analytical methods validate its stability under physiological conditions?

  • Forced Degradation : Exposure to pH 1–13 buffers (37°C, 24 hrs) with HPLC monitoring (C18 column, 254 nm).
  • Photostability : UV irradiation (ICH Q1B guidelines) quantifies degradation products (e.g., quinoxaline ring oxidation).
  • Thermal Analysis : DSC/TGA identifies melting points (180–185°C) and decomposition thresholds (>200°C) .

Methodological Considerations

Q. How to design a kinetic study for metabolic stability?

  • In Vitro Setup : Incubate with CYP450 isoforms (3A4, 2D6) and NADPH.
  • Sampling : Collect aliquots at 0, 15, 30, 60 mins.
  • Analysis : LC-MS/MS quantifies parent compound depletion (half-life calculation).
  • Data Interpretation : Cl₂ₐₜ < 15 mL/min/kg suggests hepatic extraction .

Q. What techniques elucidate electronic effects of substituents?

  • DFT Calculations : Gaussian 16 optimizes geometries at B3LYP/6-31G* level to map HOMO/LUMO distributions.
  • UV-Vis Spectroscopy : λₘₐₓ shifts (e.g., 290 → 310 nm) indicate extended conjugation from methoxy groups.
  • Electrochemical Analysis : Cyclic voltammetry measures oxidation potentials linked to antioxidant activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Source 1 : IC₅₀ = 1.2 μM () vs. Source 2 : IC₅₀ = 0.8 μM ().
  • Root Cause : Assay conditions (ATP concentration, Mg²⁺ levels) and cell lines (HEK293 vs. HeLa) vary.
  • Resolution : Standardize protocols (e.g., 10 μM ATP, 5 mM MgCl₂) and use isogenic cell models .

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